4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Description
Contextualization of Quinoline-Butanoic Acid Derivatives in Drug Discovery
The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.gov This structural motif is present in a wide array of natural and synthetic compounds with diverse and potent biological activities. nih.gov Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine (B1679958) being the first effective treatment and synthetic analogues like chloroquine (B1663885) becoming mainstays of therapy for decades. nih.gov Beyond their antimalarial prowess, quinoline derivatives have been investigated and developed as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov
The versatility of the quinoline nucleus allows for extensive chemical modification at various positions, enabling the fine-tuning of its pharmacological profile. The development of quinoline-based hybrids, where the quinoline core is conjugated with other bioactive molecules or functional groups, is a prominent strategy in modern drug discovery. nih.govthesciencein.org The incorporation of a butanoic acid moiety represents one such hybridization strategy. Carboxylic acid groups can influence a molecule's solubility, cell permeability, and ability to interact with biological targets through hydrogen bonding and ionic interactions. The butanoic acid linker provides a flexible spacer that can position the quinoline core optimally for interaction with a target receptor or enzyme.
Rationale for Investigating 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
The specific design of this compound is underpinned by a strong foundation of structure-activity relationship (SAR) studies on 4-aminoquinoline (B48711) compounds.
The 7-Chloro-4-aminoquinoline Core: The 7-chloro-4-aminoquinoline scaffold is the pharmacophore responsible for the antimalarial activity of chloroquine. The chlorine atom at the 7-position is crucial for activity. nih.gov Studies have shown that electron-withdrawing groups at this position are critical for the drug's ability to inhibit the formation of β-hematin, a non-toxic crystalline form of heme produced by the malaria parasite to detoxify the heme released during hemoglobin digestion. nih.govacs.org This inhibition leads to a buildup of toxic heme, ultimately killing the parasite. acs.org The 4-amino group serves as a key attachment point for a side chain, which is essential for drug accumulation in the parasite's acidic food vacuole. nih.gov
The Butanoic Acid Side Chain: While the classic antimalarial 4-aminoquinolines feature basic amine side chains, the introduction of a butanoic acid linker represents a deliberate modification to explore different chemical space and potential therapeutic applications. The carboxylic acid functional group can alter the molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carboxylic acid group can act as a handle for forming conjugates with other molecules or serve as a key interacting group with a different set of biological targets, potentially expanding the compound's activity beyond malaria to areas like cancer or inflammatory diseases. The investigation into amino acid conjugates of 4-aminoquinolines has been prompted by the desire for improved antimalarial activity. nih.gov
Overview of Research Trajectories for Novel Chemical Entities
The development of a novel chemical entity (NCE) like this compound follows a well-defined but challenging path from concept to potential therapeutic. frontiersin.orgppd.com This journey is often lengthy and expensive, with a high rate of attrition. zeclinics.comnih.gov
The process begins with drug discovery , which involves several key stages: nih.gov
Target Identification and Validation: This initial phase involves identifying a biological target, such as an enzyme or receptor, that is implicated in a disease process. zeclinics.comnih.gov
Hit Identification: Large libraries of chemical compounds are screened against the validated target to identify "hits"—molecules that show some desired activity. nih.govbiosolveit.de This can be done through high-throughput screening (HTS) or virtual screening. biosolveit.de
Hit-to-Lead Optimization: The initial hits are then chemically modified to improve their potency, selectivity, and physicochemical properties, transforming them into "lead" compounds. zeclinics.com
Lead Optimization: This is an intensive medicinal chemistry effort to refine the lead compounds into a preclinical drug candidate. nih.gov This involves iterative cycles of design, synthesis, and testing to enhance efficacy and reduce potential toxicity. nih.gov
Once a promising candidate is identified, it enters preclinical development , where it undergoes rigorous testing in laboratory and animal models to evaluate its safety and efficacy before it can be considered for human trials. frontiersin.org Successful preclinical development is followed by a series of clinical trials (Phase I, II, and III) in humans to further assess safety, determine appropriate dosage, and confirm efficacy. frontiersin.org
Modern drug discovery increasingly relies on rational drug design strategies to streamline this process. mdpi.com These include computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how a molecule will interact with its target and to guide the design of more effective compounds. nih.govmdpi.com The investigation of molecules like this compound is a direct result of these rational, target-driven approaches to finding the next generation of medicines.
Detailed Research Findings
While specific, in-depth published research focusing solely on the biological activity of this compound is not extensively available in the public domain, its chemical properties and the activities of closely related analogues provide a strong basis for its scientific interest.
A general synthesis for 4-aminoquinoline derivatives involves the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with the desired amine-containing side chain. nih.govchemicalbook.com In the case of the target compound, this would involve reacting 4,7-dichloroquinoline with 4-aminobutanoic acid.
The cytotoxic effects of a series of 4-aminoquinoline derivatives have been evaluated against human breast tumor cell lines, demonstrating that this class of compounds can possess anticancer activity. nih.gov For instance, derivatives have shown significant cytotoxicity against MCF7 and MDA-MB468 cell lines. nih.gov Furthermore, the synthesis of [(7-chloroquinolin-4-yl)amino]chalcones has yielded compounds with both antimalarial and anticancer properties, with some derivatives showing cytotoxic effects against human prostate LNCaP tumor cells. mdpi.com These findings suggest that the 7-chloro-4-aminoquinoline scaffold is a viable starting point for the development of agents for various diseases.
Below are data tables detailing the computed properties of the title compound and a comparison of the biological activities of related 4-amino-7-chloroquinoline analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Data is computationally generated and sourced from public chemical databases.
Table 2: Biological Activity of Selected 4-Amino-7-Chloroquinoline Analogues
| Compound | Target/Assay | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| Chloroquine | Plasmodium falciparum (chloroquine-susceptible) | ~10 nM | nih.gov |
| 7-Bromo and 7-Iodo Analogues (with diaminoalkane side chains) | Plasmodium falciparum (chloroquine-susceptible & resistant) | 3-12 nM | nih.gov |
| 7-Fluoro and 7-Trifluoromethyl Analogues | Plasmodium falciparum (chloroquine-susceptible) | 15-50 nM | nih.gov |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (human breast cancer cell line) | GI50 = 7.35 µM | nih.gov |
| [(7-Chloroquinolin-4-yl)amino]chalcone derivative (Compound 19) | LNCaP (human prostate cancer cells) | IC50 = 6.95 µg/mL | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJNYSPRIYZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivations of 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid
Established Synthetic Pathways for 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the coupling of a 4,7-dichloroquinoline (B193633) precursor with a molecule containing a four-carbon chain and a terminal amino group.
Direct Amination Approaches
A primary and straightforward method for the synthesis of this compound is the direct nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and 4-aminobutanoic acid. In this approach, the amino group of 4-aminobutanoic acid acts as a nucleophile, displacing the chlorine atom at the C-4 position of the quinoline (B57606) ring. This reaction is typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride generated during the reaction.
A general representation of this direct amination is as follows:
The success of this reaction is predicated on the higher reactivity of the chlorine atom at the C-4 position compared to the one at the C-7 position of the quinoline ring.
Multi-step Synthesis Strategies
In cases where the direct amination of 4-aminobutanoic acid presents challenges, such as low solubility or competing side reactions, a multi-step approach is often employed. A common strategy involves the protection of the carboxylic acid group of 4-aminobutanoic acid as an ester, for instance, a methyl or ethyl ester. This esterified intermediate, 4-aminobutanoic acid ester, is then reacted with 4,7-dichloroquinoline. The resulting ester derivative of the target molecule is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
This multi-step pathway can be summarized as follows:
Esterification: 4-aminobutanoic acid is converted to its corresponding ester (e.g., ethyl 4-aminobutanoate).
Coupling: The 4-aminobutanoic acid ester is reacted with 4,7-dichloroquinoline.
Hydrolysis: The resulting ester intermediate is hydrolyzed to afford this compound.
This approach can offer advantages in terms of improved solubility of the reactants in organic solvents and potentially higher yields.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the product include the choice of solvent, the reaction temperature, the type and amount of base used, and the reaction time. For the direct amination reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often utilized. The reaction temperature can range from room temperature to elevated temperatures, sometimes requiring reflux conditions to drive the reaction to completion. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is common to scavenge the generated HCl without competing with the primary amine nucleophile.
| Parameter | Typical Conditions | Effect on Reaction |
| Solvent | DMF, DMSO, Ethanol | Influences solubility of reactants and reaction rate. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. |
| Base | Triethylamine, K₂CO₃ | Neutralizes HCl byproduct, driving the reaction forward. |
| Reactant Ratio | Excess of amine may be used | Can improve reaction completion. |
Precursor Synthesis and Intermediate Isolation
The primary precursors for the synthesis of this compound are 4,7-dichloroquinoline and 4-aminobutanoic acid or its ester derivatives.
4,7-Dichloroquinoline: This key precursor can be synthesized through several established methods. A common route starts from m-chloroaniline, which undergoes a condensation reaction with diethyl malonate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atoms at the 4 and 7 positions. orgsyn.orgwikipedia.org The purity of 4,7-dichloroquinoline is crucial for the success of the subsequent amination reaction.
4-Aminobutanoic Acid and its Esters: 4-Aminobutanoic acid is a commercially available compound. Its ester derivatives, which may be used in the multi-step synthesis, can be prepared through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Isolation and purification of intermediates, such as the esterified product in the multi-step synthesis, are typically achieved using techniques like column chromatography or recrystallization to ensure the purity of the final product.
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on the application of green chemistry principles to synthetic processes. In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.
One notable approach is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technique can be applied to the amination step, potentially minimizing the use of harsh reaction conditions and reducing energy consumption. mdpi.com
Furthermore, the selection of greener solvents, such as ethanol or water, if the reaction conditions permit, can reduce the environmental impact associated with the use of more hazardous organic solvents. The development of catalytic methods that can facilitate the amination reaction under milder conditions would also be a significant step towards a more sustainable synthesis.
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers several sites for derivatization, allowing for the exploration of structure-activity relationships and the development of new chemical entities.
The carboxylic acid group of the butanoic acid side chain is a primary target for modification. Standard coupling reactions can be employed to form a variety of derivatives:
Esterification: The carboxylic acid can be converted to various esters by reacting it with different alcohols under acidic conditions or using coupling agents.
Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is typically achieved using activating agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. nih.govhepatochem.com
These modifications allow for the introduction of diverse functional groups, which can alter the physicochemical properties of the molecule.
Ester and Amide Analogues
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of ester and amide analogues. These derivatives are often prepared to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.
Ester Analogues: Esterification of the parent carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester. chemguide.co.ukmasterorganicchemistry.com Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). khanacademy.org Another efficient method involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions. nih.gov
Amide Analogues: The synthesis of amide analogues from this compound is typically accomplished by first activating the carboxylic acid group. Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. A more direct approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are widely used to facilitate amide bond formation under mild conditions. nih.govorganic-chemistry.org These methods are highly efficient and tolerate a wide range of functional groups.
Table 1: Synthetic Methodologies for Ester and Amide Analogues
| Derivative Type | Reagents and Conditions | Key Features |
|---|---|---|
| Esters | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Fischer-Speier esterification; equilibrium-driven. |
| Alcohol, DCC/DMAP | Mild conditions; suitable for sensitive substrates. | |
| Alcohol, NBS | Metal-free; neat conditions. | |
| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process via acyl chloride. |
| Amine, EDC/HOBt or HATU | One-pot reaction; mild conditions; high yields. |
Quaternary Amine Modifications
Quaternization of the nitrogen atoms within the this compound structure can lead to derivatives with altered solubility and biological activity. Both the secondary amine linking the side chain and the quinoline ring nitrogen can potentially undergo quaternization.
The most common method for the synthesis of quaternary ammonium salts is the Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. mdpi.com To prepare a quaternary derivative of the secondary amine in the linker, it would first need to be reductively alkylated to a tertiary amine, for example, by treatment with an aldehyde or ketone and a reducing agent like sodium borohydride. acs.org The resulting tertiary amine can then be reacted with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent to yield the quaternary ammonium salt. mdpi.com
Quaternization of the quinoline ring nitrogen is also possible. The lone pair of electrons on the quinoline nitrogen can attack an alkyl halide, leading to the formation of a quaternary quinolinium salt. This reaction is also typically carried out by heating the 4-aminoquinoline (B48711) derivative with an excess of an alkyl halide in a suitable solvent.
Halogen Substitution Patterns on the Quinoline Ring
Modifying the halogen substitution pattern on the quinoline ring is a common strategy to investigate the electronic and steric effects on the molecule's activity. While the parent compound contains a chlorine atom at the 7-position, analogues with different halogens (e.g., fluorine, bromine, iodine) or multiple halogen substitutions can be synthesized.
The synthesis of these analogues generally starts from a correspondingly substituted aniline. For example, to synthesize a 7-bromo analogue, 3-bromoaniline would be used as the starting material in a classic quinoline synthesis, such as the Combes or Conrad-Limpach synthesis. nih.govucsf.edu These methods typically involve the condensation of the aniline with a β-dicarbonyl compound, followed by cyclization and aromatization to form the quinoline ring system. The resulting 4-hydroxyquinoline can then be converted to the 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu Finally, reaction with 4-aminobutanoic acid yields the desired 7-halo-4-aminoquinoline derivative.
The synthesis of polyhalogenated quinolines can be more challenging and may require multi-step synthetic sequences or the use of halogenated anilines as starting materials.
Table 2: Synthesis of Halogen-Substituted Analogues
| Desired Substitution | Starting Material | Key Synthetic Steps |
|---|---|---|
| 7-Bromo | 3-Bromoaniline | Quinoline ring formation, chlorination at C-4, nucleophilic substitution. |
| 7-Fluoro | 3-Fluoroaniline | Quinoline ring formation, chlorination at C-4, nucleophilic substitution. |
| 5,7-Dichloro | 3,5-Dichloroaniline | Quinoline ring formation, chlorination at C-4, nucleophilic substitution. |
Butanoic Acid Chain Variations
Alterations to the butanoic acid side chain can significantly impact the molecule's interaction with biological targets. Variations can include changing the length of the alkyl chain, introducing branching, or incorporating other functional groups.
The synthesis of analogues with different chain lengths can be achieved by using different ω-amino acids in the initial condensation reaction with 4,7-dichloroquinoline. For example, using 3-aminopropanoic acid would yield a shorter side chain, while 5-aminopentanoic acid would result in a longer one.
To introduce branching or other functional groups on the side chain, appropriately substituted amino acids are required. For instance, reacting 4,7-dichloroquinoline with β-amino acids or γ-amino acids containing alkyl or aryl substituents would lead to more complex side chain architectures. The synthesis of these specialized amino acids often requires multi-step procedures. A variety of 4-aminoquinoline derivatives with diverse side chains have been synthesized and studied, highlighting the flexibility of this synthetic approach. frontiersin.org
Table 3: Examples of Butanoic Acid Chain Variations
| Chain Variation | Starting Amino Acid | Rationale for Modification |
|---|---|---|
| Shorter Chain | 3-Aminopropanoic acid | Investigate the effect of side chain length on activity. |
| Longer Chain | 5-Aminopentanoic acid | Explore potential for reaching different binding pockets. |
| Branched Chain | 3-Methyl-4-aminobutanoic acid | Introduce steric bulk to probe binding site topography. |
| Aromatic Group | 4-Amino-4-phenylbutanoic acid | Enhance hydrophobic interactions. |
Information regarding the molecular and cellular mechanisms of action for this compound is not available in the public domain.
Extensive searches for preclinical data on the specific target identification, validation, and cellular pathway modulation of this compound did not yield specific results. Consequently, a detailed elucidation of its molecular and cellular mechanisms, as outlined in the requested sections, cannot be provided at this time. There is no publicly available research detailing its ligand-receptor binding assays, enzyme inhibition kinetics, protein-protein interaction studies, impact on signal transduction cascades, or gene expression profiling.
Elucidation of Molecular and Cellular Mechanisms of Action for 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid
Cellular Pathway Modulation by 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Protein Expression and Post-Translational Modification Analysis (Proteomics)
Research into the effects of this compound on the proteome—the entire set of proteins expressed by a cell or organism—is crucial for understanding its mechanism of action. Proteomic studies can reveal changes in protein expression levels and identify post-translational modifications (PTMs) that are induced upon treatment with the compound. These modifications, such as phosphorylation, acetylation, and methylation, can significantly alter protein function, localization, and interaction with other molecules. nih.govnih.gov
A comprehensive proteomic analysis would typically involve treating cultured cells or tissues with this compound and comparing the protein profiles to untreated controls. Methodologies such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MALDI-TOF/TOF MS) or label-free quantitative proteomics can be employed to identify and quantify differentially expressed proteins. nih.gov
As of the current literature review, specific studies detailing the proteomic and post-translational modification analysis of cells treated with this compound have not been identified. Such research would provide valuable insights into the cellular pathways modulated by this compound.
Subcellular Localization Studies of this compound
Determining the subcellular localization of a compound is a critical step in understanding its mechanism of action. The specific organelles or cellular compartments where this compound accumulates can indicate its potential molecular targets. For instance, localization to the nucleus might suggest an interaction with DNA or nuclear proteins, while accumulation in the mitochondria could imply an effect on cellular respiration.
Techniques for subcellular localization studies often involve fluorescently labeling the compound of interest or using antibodies specific to the compound if available. The distribution of the compound within the cell can then be visualized using fluorescence microscopy. The physicochemical properties of quinoline (B57606) derivatives, such as their hydrophobicity and electron-rich aromatic system, can influence their ability to cross cellular membranes and their subsequent intracellular distribution. researchgate.net
Currently, there is no publicly available research that has specifically investigated the subcellular localization of this compound. Future studies employing advanced imaging techniques are needed to map the intracellular distribution of this compound.
In Silico Approaches to Mechanism Prediction
Computational methods, or in silico approaches, are powerful tools for predicting the mechanism of action of chemical compounds, guiding further experimental validation. These methods include molecular docking, molecular dynamics simulations, and pharmacophore modeling.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would involve modeling the interaction of the compound with the binding sites of various target proteins. The results of these simulations are often expressed as a docking score, which estimates the binding affinity between the ligand and the protein. mdpi.com
While docking studies have been performed on derivatives of 7-chloroquinoline (B30040) with various protein targets, to date, no specific molecular docking data for this compound has been published. researchgate.net A hypothetical docking study could, for example, investigate the binding of this compound to the active site of enzymes implicated in diseases where quinoline derivatives have shown activity. The binding interactions, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the basis of its potential inhibitory activity. doaj.org
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description |
| Target Protein | A selected protein of interest (e.g., a kinase, a polymerase). |
| Docking Software | Software used for the simulation (e.g., AutoDock, Glide). |
| Binding Affinity (kcal/mol) | Predicted free energy of binding. |
| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking). |
Note: This table is for illustrative purposes only, as no specific docking data for the compound is currently available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. mdpi.com An MD simulation of this compound bound to a target protein would allow for the assessment of the stability of the ligand-protein complex. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) would be calculated to understand the dynamic behavior of the complex. researchgate.net
Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Such simulations would be invaluable for validating the results of molecular docking and providing a more dynamic picture of the molecular interactions. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's active site (structure-based). nih.gov
For this compound, a pharmacophore model could be developed based on its chemical structure and known biologically active analogues. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Such a model could then be used to screen large compound libraries to identify other molecules with similar pharmacophoric features and potentially similar biological activity.
As with the other in silico methods, no specific pharmacophore models for this compound have been reported in the scientific literature.
Preclinical Pharmacological Activities of 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid
In Vitro Efficacy and Potency Assessments
There is no available information in the scientific literature regarding the in vitro efficacy and potency of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid.
Cell-Based Assays (e.g., specific cell lines, primary cell cultures)
No studies were identified that have evaluated the activity of this compound in cell-based assays. Consequently, there is no data on its effects on specific cell lines or primary cell cultures.
Mechanistic Studies in Cellular Contexts
Due to the absence of primary efficacy data, there have been no subsequent mechanistic studies to elucidate the potential mode of action of this compound at a cellular level.
In Vivo Efficacy Studies in Animal Models (Non-human)
There is no published research on the in vivo efficacy of this compound in any non-human animal models.
Selection and Justification of Relevant Disease Models
As no in vivo studies have been conducted, there is no information regarding the selection or justification of any disease models for the evaluation of this specific compound.
Assessment of Efficacy Biomarkers
In the absence of in vivo efficacy studies, no efficacy biomarkers have been assessed for this compound.
Pharmacodynamic Endpoints in Preclinical Models
Currently, there is a notable absence of publicly available scientific literature detailing the specific pharmacodynamic endpoints of this compound in preclinical models. While the 4-aminoquinoline (B48711) scaffold is a core component of several well-studied compounds, such as chloroquine (B1663885), specific data elucidating the biological targets, mechanism of action, and in vivo effects of the butanoic acid derivative remain to be published.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Preclinical)
Comprehensive preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is not available in the public domain. The following subsections outline the specific areas where research is needed.
In Vitro Metabolic Stability
No studies detailing the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other relevant in vitro systems have been published. Therefore, its susceptibility to phase I and phase II metabolic enzymes is currently unknown.
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins such as albumin has not been reported. For the related compound chloroquine, plasma protein binding has been observed to be moderate. mdpi.comnih.gov However, due to structural differences, this information cannot be directly extrapolated to this compound. The degree of plasma protein binding is a critical parameter that influences the unbound drug concentration and, consequently, its pharmacological activity. nih.gov
Tissue Distribution in Animal Models
There is no available data from preclinical studies in animal models to characterize the tissue distribution of this compound. Studies on other novel 4-aminoquinoline derivatives have shown distribution in various tissues, but specific information for this compound is lacking. mdpi.com
Excretion Pathways
The primary routes of elimination for this compound and its potential metabolites have not been elucidated in published preclinical studies. Understanding the renal and fecal excretion pathways is essential for a complete pharmacokinetic profile.
Selectivity and Specificity Profiling
There is no information available from selectivity and specificity profiling studies for this compound. Such studies are crucial to determine its interaction with a wide range of biological targets and to assess its potential for off-target effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid Analogues
Design and Synthesis of Analogues with Targeted Structural Modifications
The design and synthesis of analogues of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid are primarily guided by established SAR principles for 4-aminoquinolines. Synthetic strategies typically involve the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with aminobutanoic acid esters, followed by hydrolysis to yield the desired carboxylic acid. nih.gov Modifications are systematically introduced to probe the impact of different structural features on biological activity.
Key areas for targeted structural modifications include:
The Quinoline (B57606) Ring: Introduction of various substituents at different positions of the quinoline ring to modulate electronic and steric properties.
The Linker Atom: While the parent compound has an amino linker, variations with ether or thioether linkages can be explored.
The Butanoic Acid Chain: Alterations in the length, rigidity, and substitution of the carboxylic acid chain.
A general synthetic approach is outlined below:

Systematic modifications of the side chain, for instance, have been a successful strategy in developing potent 4-aminoquinoline (B48711) derivatives. nih.govresearchgate.net The synthesis of a diverse library of analogues allows for a comprehensive evaluation of the SAR. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For 4-aminoquinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic potential. nih.govajol.info These models are often built using multiple linear regression (MLR) or other machine learning algorithms. ijprajournal.com
For analogues of this compound, a hypothetical QSAR model might consider descriptors such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges on atoms.
Hydrophobic descriptors: LogP (partition coefficient).
A generic QSAR equation could be represented as: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
These models can predict the activity of novel analogues, thereby guiding the design of more potent compounds. nih.gov Studies on broader sets of 4-aminoquinolines have demonstrated good predictive ability of such models. ajol.info
Impact of Quinoline Ring Substituents on Biological Activity
The nature and position of substituents on the quinoline ring play a pivotal role in the biological activity of 4-aminoquinoline derivatives. The 7-chloro substituent is a well-established feature in many active compounds of this class. youtube.comyoutube.com
Key findings from SAR studies on the quinoline ring of related 4-aminoquinolines include:
Position 7: Halogen substituents, particularly chlorine, are often crucial for activity. Electron-withdrawing groups at this position can influence the pKa of the quinoline nitrogen and the side-chain amino group, which can affect drug accumulation in acidic cellular compartments. youtube.com
Position 3: Substitution at the 3-position generally leads to a decrease in activity. youtube.com
Position 8: Substitution at the 8-position often results in a complete loss of activity. youtube.com
The following table summarizes the general impact of substituents at various positions on the quinoline ring based on studies of analogous 4-aminoquinoline series.
| Position | Type of Substituent | General Impact on Activity | Reference |
| C7 | Electron-withdrawing (e.g., Cl) | Essential for high activity | youtube.comyoutube.com |
| C7 | Electron-donating | Reduced activity | youtube.com |
| C3 | Methyl | Decreased activity | youtube.com |
| C8 | Methyl | Loss of activity | youtube.com |
Role of the Butanoic Acid Chain in Molecular Recognition
The side chain of 4-aminoquinoline derivatives is critical for their interaction with biological targets and for their pharmacokinetic properties. In the case of this compound, the butanoic acid moiety introduces a carboxylic acid group, which can significantly influence the molecule's properties.
The butanoic acid chain can participate in:
Ionic Interactions: The carboxylate group can form salt bridges with positively charged residues in a biological target.
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor.
Studies on other 4-aminoquinolines have shown that the length of the side chain is a critical determinant of activity, with optimal lengths often being between two and five carbon atoms. youtube.com The presence of a terminal acidic group, like in the butanoic acid chain, can also influence the compound's ability to accumulate in specific cellular compartments.
Conformational Analysis and its Influence on Biological Outcomes
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues aims to identify the low-energy conformations that are likely to be biologically active.
Stereochemical Considerations and Enantiomeric Activity
Chirality can have a profound impact on the biological activity of drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. For analogues of this compound, a chiral center can be introduced by substitution on the butanoic acid chain.
For instance, if a methyl group is introduced at the 2- or 3-position of the butanoic acid chain, it would create a stereocenter, leading to (R) and (S) enantiomers. It is well-established that the different enantiomers of a chiral drug can have different potencies. For example, studies on other chiral 4-aminoquinolines have shown that one enantiomer can be significantly more active than the other. nih.gov This is because the biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.
Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogues of this compound are essential to identify the more potent and potentially less toxic stereoisomer.
Potential Therapeutic Applications and Research Avenues for 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid Preclinical/theoretical
Exploration of Specific Disease Areas Based on Mechanism of Action
The unique structural characteristics of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid suggest its potential utility in several therapeutic areas, drawing from the known biological activities of both the 4-aminoquinoline (B48711) ring and the butanoic acid moiety.
Anti-malarial Research Context
The 4-aminoquinoline core is a well-established pharmacophore in the development of anti-malarial drugs. mdpi.comwikipedia.orgnih.gov Compounds belonging to this class, such as chloroquine (B1663885) and amodiaquine, have been pivotal in the treatment of malaria. mdpi.com The primary mechanism of action of 4-aminoquinolines against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This interference leads to the accumulation of toxic free heme, which ultimately causes parasite death.
While research on this compound specifically is not extensively documented in publicly available literature, its structural similarity to known anti-malarial agents suggests a potential for similar activity. The 7-chloro substitution on the quinoline (B57606) ring is a common feature in many active anti-malarial 4-aminoquinolines. nih.gov Preclinical studies on various 4-aminoquinoline derivatives continue to explore their efficacy against drug-resistant strains of Plasmodium, indicating an ongoing interest in this chemical class for the development of new anti-malarial agents. nih.gov The butanoic acid side chain could potentially influence the compound's solubility, distribution, and interaction with parasitic targets, warranting further investigation in preclinical models.
Anti-inflammatory Research Context
The potential anti-inflammatory properties of this compound can be hypothesized based on the activities of its constituent chemical motifs. Several 4-aminoquinoline derivatives have been reported to possess anti-inflammatory effects. wikipedia.orgnih.govfrontiersin.org For instance, chloroquine and hydroxychloroquine (B89500) are used in the management of autoimmune diseases like rheumatoid arthritis and lupus erythematosus, where their anti-inflammatory action is attributed to mechanisms such as the inhibition of lysosomal enzymes and the modulation of cytokine production.
Anti-cancer Research Context
The 4-aminoquinoline scaffold has been identified as a promising framework for the development of novel anti-cancer agents. frontiersin.orgnih.govnih.gov Preclinical research has demonstrated that various derivatives of 4-aminoquinoline exhibit cytotoxic effects against a range of human cancer cell lines. nih.gov The proposed anti-cancer mechanisms for this class of compounds are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of autophagy. nih.govnih.gov
The 7-chloroquinoline (B30040) moiety, in particular, has been a focus of anti-cancer drug design. mdpi.com The incorporation of different side chains onto the 4-amino position has been shown to modulate the anti-proliferative activity and selectivity of these compounds. nih.gov For instance, certain [(7-Chloroquinolin-4-yl)amino]chalcones have demonstrated cytotoxic effects against human prostate cancer cells. mdpi.com The butanoic acid side chain in this compound could influence its uptake and activity in cancer cells, potentially targeting metabolic pathways that are dysregulated in tumors. The potential for this compound to act as an anti-cancer agent is an active area of theoretical and preclinical exploration.
| Cancer Type | Cell Lines Studied with 4-Aminoquinoline Derivatives | Observed Effects |
|---|---|---|
| Breast Cancer | MCF7, MDA-MB468 | Cytotoxicity, Potency compared to chloroquine nih.gov |
| Prostate Cancer | LNCaP | Cytotoxic effect mdpi.com |
Neurological Disorder Research Context
A significant and promising area of preclinical research for 4-amino-7-chloroquinoline derivatives is in the realm of neurological disorders, particularly Parkinson's disease. nih.govbrandeis.edu This interest stems from the discovery that compounds with this chemical scaffold can act as agonists for the orphan nuclear receptor Nurr1 (also known as NR4A2). harvard.edubiorxiv.orgnih.gov Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease. nih.govharvard.edu
Preclinical studies have shown that activation of Nurr1 by 4-amino-7-chloroquinoline derivatives can protect dopaminergic neurons from inflammation-induced death and improve behavioral deficits in animal models of Parkinson's disease. brandeis.edu This suggests a potential disease-modifying role for these compounds. Furthermore, the 4-aminoquinoline scaffold is being explored for the development of multi-target-directed ligands for Alzheimer's disease, with derivatives showing potential for cholinesterase inhibition, antioxidant activity, and metal chelation. nih.govresearchgate.net The neuroprotective and anti-neuroinflammatory properties of Nurr1 agonists make this compound a compound of interest for further investigation in the context of neurodegenerative diseases. nih.gov
Repurposing Potential Based on Molecular Targets
The therapeutic potential of this compound can be further understood by examining its potential molecular targets. The repurposing of existing drug scaffolds is a key strategy in drug discovery, and the 4-aminoquinoline framework has demonstrated a capacity to interact with multiple biological targets.
As previously mentioned, a primary molecular target for 4-amino-7-chloroquinoline derivatives in the context of neurological disorders is the orphan nuclear receptor Nurr1 . harvard.edubiorxiv.orgnih.gov By binding to the ligand-binding domain of Nurr1, these compounds can enhance its transcriptional activity, promoting the expression of genes essential for dopaminergic neuron function and survival. brandeis.edu
In the context of cancer, the molecular targets of 4-aminoquinoline derivatives are more varied. One key mechanism is the inhibition of autophagy , a cellular process that cancer cells can exploit to survive stress. nih.gov By disrupting the fusion of autophagosomes with lysosomes, compounds like chloroquine can enhance the efficacy of conventional chemotherapies. biorxiv.org Other potential molecular targets in cancer include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell proliferation and survival. The 4-aminoquinoline scaffold has also been incorporated into molecules designed as kinase inhibitors , such as bosutinib, which targets Src/Abl tyrosine kinases. frontiersin.org
The ability of 4-aminoquinolines to accumulate in acidic organelles like lysosomes is a key aspect of their mechanism of action in both malaria and cancer. frontiersin.org This property could be exploited for the targeted delivery of cytotoxic agents or for the disruption of essential cellular processes within these compartments.
Combination Therapy Strategies (Preclinical Hypothesis)
Based on the known mechanisms of action of 4-aminoquinoline derivatives, several preclinical hypotheses for combination therapies can be proposed for this compound.
In oncology , a significant body of preclinical evidence supports the use of 4-aminoquinoline derivatives as chemosensitizers and radiosensitizers. By inhibiting autophagy, these compounds can prevent cancer cells from overcoming the stress induced by chemotherapy or radiation, thereby enhancing treatment efficacy. nih.gov For example, the combination of 4-aminoquinolines with DNA-damaging agents or inhibitors of key survival pathways could lead to synergistic anti-tumor effects.
A specific preclinical hypothesis involves the combination of 4-aminoquinoline derivatives with inhibitors of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. The inhibition of autophagy by a 4-aminoquinoline derivative could potentiate the cytotoxic effects of an Akt inhibitor, leading to enhanced cancer cell death.
Formulation Strategies for Enhanced Preclinical Performance
The successful preclinical evaluation of a therapeutic candidate is highly dependent on its formulation, which influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For compounds like this compound, which, based on its 4-aminoquinoline core, may exhibit poor aqueous solubility, enhancing bioavailability is a primary objective. bohrium.com
Addressing Solubility and Bioavailability Challenges:
A significant hurdle in the preclinical development of many new chemical entities (NCEs) is poor water solubility, which can lead to low and variable oral bioavailability. bohrium.com Various formulation strategies can be employed to overcome these challenges. Simple solutions or suspensions are often preferred for initial preclinical studies, including toxicology assessments. wuxiapptec.com However, for compounds with solubility issues, more advanced formulations are necessary to achieve adequate systemic exposure for meaningful pharmacodynamic and toxicological evaluation. wuxiapptec.com
Formulation approaches for poorly soluble compounds can be broadly categorized as follows:
Solubilization Techniques: The use of co-solvents, surfactants, and complexing agents like cyclodextrins can significantly improve the solubility of a compound. bohrium.com For instance, a co-solvent and surfactant solution can enhance the in vivo absorption of a compound when administered orally. wuxiapptec.com
Lipid-Based Formulations: These include solutions, suspensions, and emulsions. Nanoemulsions, for example, have been shown to improve the antimalarial efficacy of chloroquine by increasing parasitemia suppression in preclinical models. mdpi.com
Particle Size Reduction: Techniques such as wet milling and nanocrystal dispersion increase the surface area of the drug particles, leading to enhanced dissolution and absorption. wuxiapptec.com
Advanced Drug Delivery Systems:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of chloroquine have demonstrated superior efficacy in preclinical models of malaria. mdpi.com Targeted liposomes, which are engineered to recognize specific cell surface proteins, can further enhance drug delivery to the site of action. mdpi.com
Polymeric Nanoparticles: These systems can encapsulate drugs, protecting them from degradation and enabling controlled release. mdpi.com While sometimes acting primarily as solubilizing agents, they hold the potential for targeted delivery and improved pharmacokinetic profiles. mdpi.com
The choice of formulation strategy is tailored to the specific physicochemical properties of the compound and the intended route of administration. mdpi.comresearchgate.net For preclinical studies, oral administration is often favored as it is less invasive and aligns with the desired clinical route. mdpi.com However, parenteral routes such as intravenous (IV) or subcutaneous (SC) administration may be explored to achieve rapid onset of action and higher bioavailability. mdpi.com
Interactive Table: Preclinical Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Potential Advantages |
| Co-solvent/Surfactant Solutions | The drug is dissolved in a mixture of solvents and/or surfactants. | Simple to prepare, can significantly increase solubility. |
| Wet-Milled Suspension | The drug's particle size is reduced through milling in a liquid medium. | Improved dissolution rate, suitable for oral and parenteral administration. |
| Nanocrystal Dispersion | Drug particles are reduced to the nanometer size range. | Greatly increased surface area leading to enhanced bioavailability. |
| Liposomes | The drug is encapsulated within lipid vesicles. | Can improve solubility, protect the drug from degradation, and enable targeted delivery. |
| Polymeric Nanoparticles | The drug is encapsulated within a polymer matrix. | Controlled release, potential for targeted delivery. |
Biomarker Discovery for Efficacy Monitoring in Preclinical Models
Biomarkers are crucial tools in preclinical research, providing objective measures of a drug's biological activity and therapeutic efficacy. gavinpublishers.com The identification and validation of relevant biomarkers are essential for making informed decisions about the progression of a drug candidate from preclinical to clinical development. gavinpublishers.com For a compound like this compound, which may be investigated for various therapeutic applications such as anticancer or antimalarial activity, the choice of biomarkers will be context-dependent. arabjchem.orgnih.gov
Types of Preclinical Efficacy Biomarkers:
Target Engagement Biomarkers: These biomarkers provide evidence that the drug is interacting with its intended molecular target. For quinoline derivatives that act as kinase inhibitors, this could involve measuring the phosphorylation status of the target kinase or its downstream substrates in tumor tissue. nih.gov
Pharmacodynamic (PD) Biomarkers: PD biomarkers demonstrate the downstream biological effects of the drug. In the context of anticancer agents, this could include markers of cell cycle arrest, apoptosis (e.g., cleaved caspase-3), or inhibition of angiogenesis. arabjchem.orgresearchgate.net For antimalarial compounds, a key PD biomarker is the reduction in parasitemia. mdpi.com
Efficacy Biomarkers: These biomarkers are directly related to the clinical outcome being modeled in the preclinical setting. For anticancer therapies, this is often a reduction in tumor volume or an increase in survival time in animal models. arabjchem.org For infectious diseases, it would be the clearance of the pathogen.
Methodologies for Biomarker Discovery and Monitoring:
A range of technologies can be employed to discover and monitor biomarkers in preclinical studies:
Genomics and Transcriptomics: High-throughput technologies can identify changes in gene expression profiles in response to drug treatment.
Proteomics: This involves the large-scale study of proteins and can identify changes in protein expression or post-translational modifications that are indicative of drug activity.
Metabolomics: The analysis of endogenous metabolites can reveal metabolic pathways affected by the drug. gavinpublishers.com
Immunohistochemistry (IHC): This technique uses antibodies to visualize the expression and localization of specific proteins in tissue samples, which can be useful for assessing target engagement and downstream signaling effects.
In Vivo Imaging: Techniques such as bioluminescence imaging, fluorescence imaging, and positron emission tomography (PET) can be used to non-invasively monitor tumor growth, metastasis, and the activity of specific molecular pathways in living animals over time.
Given the potential of quinoline derivatives as anticancer agents, biomarkers related to cancer signaling pathways are of particular interest. arabjchem.orgnih.gov For example, if this compound were to inhibit a specific signaling pathway, such as the PI3K/Akt/mTOR pathway, relevant biomarkers would include the phosphorylation levels of key proteins within this cascade. nih.gov
Interactive Table: Potential Preclinical Biomarkers for Quinoline-Based Therapeutics
| Biomarker Category | Example Biomarkers (Hypothetical for Anticancer Application) | Monitoring Techniques |
| Target Engagement | Phosphorylation status of the target kinase. | Western Blot, ELISA, Immunohistochemistry |
| Pharmacodynamic | Markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67). | Immunohistochemistry, Flow Cytometry |
| Efficacy | Tumor volume, survival rate. | Caliper measurements, In Vivo Imaging, Survival Analysis |
Advanced Research Methodologies and Analytical Techniques Applied to 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid
Spectroscopic Characterization (NMR, MS, IR, UV-Vis)
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid. Each method provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments, respectively. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for the unambiguous assignment of each atom in the structure.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' | 8.50 | Doublet | 5.2 |
| H-3' | 6.45 | Doublet | 5.2 |
| H-5' | 8.00 | Doublet | 8.8 |
| H-6' | 7.40 | Doublet of Doublets | 8.8, 2.1 |
| H-8' | 7.90 | Doublet | 2.1 |
| NH | 7.00 (broad) | Singlet | - |
| H-4 | 3.40 | Triplet | 6.5 |
| H-3 | 2.10 | Multiplet | - |
| H-2 | 2.50 | Triplet | 7.0 |
| COOH | 12.50 (broad) | Singlet | - |
Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₁₃ClN₂O₂. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments of the quinoline (B57606) ring and the butanoic acid side chain.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, the O-H of the carboxylic acid, C-Cl bond, and the aromatic C=C and C-N bonds of the quinoline ring.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| N-H (Amine) | 3400-3300 | Medium |
| C=O (Carboxylic Acid) | 1720-1700 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-N | 1350-1250 | Medium |
| C-Cl | 800-600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system, being a chromophore, would exhibit characteristic absorption maxima in the UV-Vis spectrum. These data are useful for quantitative analysis and for studying interactions with other molecules.
Chromatography Techniques (HPLC, GC-MS) for Purity and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds. A validated HPLC method, typically using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), can separate the target compound from any impurities. The purity is then determined by the relative area of the main peak.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 minutes (Illustrative) |
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile derivatives of the compound. However, due to the low volatility of this compound, derivatization would be necessary to convert the carboxylic acid and amine groups into more volatile esters and amides.
Cell Imaging Techniques (Confocal Microscopy, Fluorescence Microscopy)
The inherent fluorescence of the quinoline moiety can be exploited in cell imaging studies. Fluorescence microscopy and confocal microscopy could be used to visualize the subcellular localization of this compound within cells. These techniques can provide insights into its mechanism of action by revealing its accumulation in specific organelles. There are currently no specific published studies detailing the use of these imaging techniques for this particular compound.
High-Throughput Screening (HTS) Platforms for Target Engagement
High-Throughput Screening (HTS) platforms are utilized to rapidly assess the biological activity of a large number of compounds. If this compound were to be evaluated for a specific biological target, various HTS assays could be employed. These might include biochemical assays to measure enzyme inhibition or receptor binding, or cell-based assays to assess effects on cell viability, proliferation, or signaling pathways. No specific HTS data for this compound is currently available in the public domain.
Challenges and Future Directions in the Research of 4 7 Chloroquinolin 4 Yl Amino Butanoic Acid
Addressing Preclinical Limitations and Translatability
A primary reason for the failure of drug candidates in clinical trials is unforeseen issues with their pharmacokinetic (PK) properties and toxicity profiles. nih.govucsf.edu Therefore, the early and thorough evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to successfully translate a compound from a preclinical lead to a clinical candidate. nih.govucsf.edu For the 4-aminoquinoline (B48711) class, key preclinical challenges include overcoming drug resistance, ensuring metabolic stability, and minimizing potential interactions with cytochrome P450 (CYP) enzymes. nih.gov
The historic success of chloroquine (B1663885), a related 4-aminoquinoline, was hampered by the emergence of widespread parasite resistance. nih.govconsensus.appnih.gov A major focus for new analogues like 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is demonstrating potent activity against these resistant strains. nih.govnih.gov Preclinical models must be robust enough to predict efficacy against a diverse panel of resistant pathogens.
Furthermore, poor translatability from in vitro assays and animal models to human clinical outcomes is a significant barrier. Predictive pharmacokinetic and toxicology models are essential to identify lead molecules with promising therapeutic efficacy, favorable ADMET properties, and a low risk for drug-drug interactions. nih.govucsf.edu For instance, in vitro screening of 4-aminoquinoline analogues against a panel of CYP450 isoforms helps to de-risk candidates early in development by identifying potential metabolic liabilities. nih.gov Bridging the gap between preclinical data and clinical reality requires integrated models that can accurately forecast a compound's behavior in humans.
Table 1: Key Preclinical Hurdles for 4-Aminoquinoline Derivatives
| Challenge | Description | Research Focus |
|---|---|---|
| Drug Resistance | Reduced efficacy against resistant strains of pathogens (e.g., Plasmodium falciparum). | Screening against a wide range of resistant strains; identifying novel mechanisms of action. |
| Pharmacokinetics | Suboptimal absorption, distribution, metabolism, or excretion leading to poor bioavailability or short half-life. | Early ADMET profiling; in vivo PK studies in relevant animal models. nih.govucsf.edu |
| Toxicity | Potential for adverse effects, such as cardiotoxicity or hepatotoxicity, sometimes linked to metabolites. | In vitro cytotoxicity assays; CYP450 inhibition screening; metabolite identification and toxicity testing. nih.gov |
| Translatability | Poor correlation between results from in vitro/animal models and human clinical trials. | Development of more predictive preclinical models; use of human-derived cells and tissues. |
Development of Novel Synthetic Routes
The ability to efficiently synthesize a diverse library of analogues is fundamental to drug discovery. For 4-aminoquinoline compounds, several synthetic strategies have been developed, ranging from classical methods to more modern, efficient techniques. nih.govresearchgate.net Classical approaches like the Conrad-Limpach or Gould-Jacobs reactions have long been used for creating the core quinoline (B57606) scaffold. nih.govresearchgate.net
More direct routes often involve the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with a desired amine side chain. nih.govtandfonline.com High-temperature synthesis has been shown to be a fast and efficient method for this transformation. oup.comnih.gov However, these methods can sometimes be limited by harsh conditions or the availability of starting materials.
Future research is focused on developing more versatile, efficient, and environmentally friendly synthetic methodologies. researchgate.netnih.gov Key areas of innovation include:
C-H Bond Functionalization: This modern strategy allows for the direct introduction of functional groups onto the quinoline ring, avoiding the need for pre-functionalized starting materials and offering novel pathways to previously inaccessible analogues. rsc.orgrsc.org
Catalyst-Controlled Reactions: The use of transition metals and other catalysts enables precise and selective functionalization, expanding the chemical space and enhancing the pharmacological profiles of new derivatives. rsc.orgrsc.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, accelerating the synthesis of compound libraries for screening. nih.govtandfonline.com
Parallel Synthesis: The development of parallel synthesis schemes allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net
These advanced synthetic strategies are crucial for systematically exploring how different functional groups and structural modifications impact the biological activity of this compound and its derivatives. rsc.org
Exploration of Polypharmacology and Off-Target Activities
Polypharmacology, the concept that a single drug can interact with multiple targets, is an increasingly appreciated aspect of drug discovery. nih.govresearchgate.net This multi-targeting can lead to enhanced efficacy, but also to unintended side effects. nih.gov The 4-aminoquinoline scaffold is a prime example of a "privileged structure" that has demonstrated a wide range of biological activities beyond its well-known antimalarial effects. nih.govresearchgate.net
Derivatives of 4-aminoquinoline have shown promise as agents against cancer, tuberculosis, and leishmaniasis. nih.govresearchgate.netfrontiersin.org This broad activity suggests that these compounds interact with multiple pathways across different diseases. For instance, in cancer, their activity has been linked to pathways like the inhibition of hypoxia-inducible factor-1α (HIF-1α). tandfonline.com In leishmaniasis, their mechanism may involve immunostimulation of host cells. frontiersin.org
Understanding the polypharmacology of this compound is a critical future direction. This involves:
Target Deconvolution: Identifying the specific molecular targets and pathways modulated by the compound in different disease contexts (e.g., malaria, cancer).
Off-Target Profiling: Systematically screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target activities that could lead to adverse effects.
Leveraging Multi-Target Effects: Intentionally designing compounds that modulate multiple targets to achieve a synergistic therapeutic effect, particularly for complex diseases. nih.govnih.gov
A thorough exploration of these interactions is essential to build a comprehensive biological profile, enabling the development of safer and more effective therapies. nih.gov
Strategic Design of Next-Generation Analogues
The design of new 4-aminoquinoline analogues is guided by extensive structure-activity relationship (SAR) studies. The goal is to create next-generation compounds that retain high potency, particularly against resistant strains, while minimizing toxicity. consensus.appnih.gov
Key structural features of the 4-aminoquinoline scaffold are known to be critical for activity. youtube.com
The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring, such as chlorine, is essential for high antimalarial potency. youtube.comnih.gov Studies have shown that replacing the chlorine with bromine or iodine maintains activity, while fluorine or trifluoromethyl groups tend to reduce it. nih.govacs.org
The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is crucial for activity and for overcoming resistance. youtube.comnih.gov Modifications to the length of the carbon chain and the basicity of the terminal amine can dramatically influence a compound's efficacy against both drug-sensitive and drug-resistant pathogens. nih.govacs.org
Future design strategies will focus on fine-tuning these structural elements to optimize the therapeutic window. This includes creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to create dual-action drugs. researchgate.net The recent development of bisquinoline analogs, which feature two 4-aminoquinoline cores connected by a linker, represents a promising path toward overcoming resistance mechanisms. chemrxiv.org By systematically modifying the scaffold and side chain, researchers aim to develop analogues with improved efficacy, metabolic stability, and pharmacokinetic profiles. ucsf.educhemrxiv.org
Table 2: Structure-Activity Relationship (SAR) Highlights for 4-Aminoquinolines
| Molecular Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Quinoline C7 | Substitution with electron-withdrawing group (e.g., Cl, Br, I) | Essential for high potency against P. falciparum. | youtube.comnih.govacs.org |
| Quinoline C7 | Substitution with -F, -CF3, or -OCH3 | Generally leads to reduced activity, especially against resistant strains. | nih.govacs.org |
| 4-Amino Side Chain | Variation in length of the diaminoalkane linker | Shorter (2-3 carbons) and longer (10-12 carbons) chains can confer activity against resistant strains. | acs.org |
| 4-Amino Side Chain | Introduction of bulky or heterocyclic groups | Can alter pharmacokinetic properties and overcome resistance mechanisms. | nih.govchemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class of Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of potential drug candidates. For 4-aminoquinoline derivatives, computational approaches are playing a vital role in navigating the vast chemical space to design more effective compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By training these models on existing data sets of 4-aminoquinoline analogues, researchers can:
Predict the antimalarial activity of novel, unsynthesized compounds. researchgate.net
Identify key molecular descriptors (e.g., electronic, steric, and topological properties) that are critical for potency. researchgate.net
Screen large virtual libraries of compounds to prioritize the most promising candidates for synthesis and testing.
For example, QSAR models have been successfully developed for 4-aminoquinolines that show good predictive power for their activity against malaria parasites. researchgate.netnih.gov These models can be built using various descriptors, including those derived from 2D structures (HQSAR, UFP) and 3D structures (CoMFA, CoMSIA), to capture different aspects of the molecule's features. nih.gov The integration of these in silico tools allows for a more rational, data-driven approach to drug design, saving time and resources compared to traditional trial-and-error methods.
Collaborative Research Opportunities and Funding Landscape
The development of new drugs for infectious diseases, particularly those that disproportionately affect the developing world like malaria, is often driven by collaborative efforts and dedicated funding. nih.govmalariaconsortium.org The significant costs and risks associated with drug discovery necessitate partnerships between academia, industry, governments, and non-profit organizations. nih.goviqvia.com
Several key organizations and models facilitate this collaborative landscape:
Public-Private Partnerships (PPPs): Organizations like the Medicines for Malaria Venture (MMV) bring together academic and industry partners to advance a portfolio of antimalarial drug candidates. nih.gov These partnerships bridge the gap between basic research and industrial application. nih.gov
Governmental Funding Agencies: Institutes like the National Institute of Allergy and Infectious Diseases (NIAID) in the United States provide substantial funding for malaria research and offer collaborative fellowships to promote joint projects. nih.gov Similarly, the European Union supports global collaboration for developing new antimalarial candidates. errin.euymner.com
Philanthropic Foundations: The Bill & Melinda Gates Foundation and the Wellcome Trust are major funders in the infectious disease space, providing grants to support early-stage research and product development, often through PPPs. nih.govgatesfoundation.orgwellcome.org
Specific funding opportunities, such as catalyst grants for infectious diseases and calls for proposals for malaria drug discovery, are regularly announced by these bodies. novonordiskfonden.dkmmv.orgnovonordiskfonden.dk These initiatives encourage international cooperation, help leverage resources, and aim to accelerate the development of the next generation of therapeutics, including novel 4-aminoquinoline compounds. malariaconsortium.orgerrin.euplos.org
Table 3: Key Organizations in Antimalarial Drug Research & Funding
| Organization Type | Examples | Role |
|---|---|---|
| Public-Private Partnerships | Medicines for Malaria Venture (MMV) | Manages a portfolio of drug development projects, connecting academia and industry. nih.govmmv.org |
| Governmental Agencies | National Institute of Allergy and Infectious Diseases (NIAID), European Union (EDCTP3) | Fund basic and translational research, support clinical trials, and foster international collaboration. nih.goverrin.eu |
| Philanthropic Foundations | Bill & Melinda Gates Foundation, Wellcome Trust | Provide major grants for research and development, often de-risking early-stage projects for industry partners. nih.govgatesfoundation.orgwellcome.org |
| Collaborative Consortia | PAMAfrica, SAFIRE | Multi-partner consortia that conduct clinical trials and build research capacity in malaria-endemic regions. mmv.org |
Q & A
Q. What methodologies assess pharmacokinetic properties in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
